Roxadustat Impurity 2 (CAS 1421312-36-8), chemically defined as the methyl ester of Roxadustat, is a critical analytical reference standard utilized in the pharmaceutical quality control of the hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) Roxadustat[1]. During the commercial synthesis of the active pharmaceutical ingredient (API), the final step typically involves the base-mediated hydrolysis of this exact methyl ester intermediate to yield the free carboxylic acid [1]. Consequently, quantifying residual Impurity 2 is a mandatory requirement for assessing deprotection efficiency and ensuring batch-to-batch API purity[2]. Furthermore, it serves as a primary marker in stability-indicating assays to monitor potential esterification degradation when the API is exposed to alcoholic solvents [2].
In pharmaceutical procurement, substituting Roxadustat Impurity 2 with the Roxadustat API, crude reaction mixtures, or alternative structural analogs (such as the Desmethyl Impurity) fundamentally invalidates quantitative analytical methods [1]. Because Impurity 2 lacks the free ionizable carboxylic acid present in the API, it exhibits significantly distinct hydrophobicity and a unique chromatographic retention profile on reversed-phase columns [1]. Utilizing the exact high-purity methyl ester standard is strictly required to establish accurate Relative Retention Times (RRT), determine Limits of Quantitation (LOQ), and achieve baseline resolution in validated HPLC/LC-MS methods, ensuring compliance with regulatory guidelines for impurity profiling [1].
In validated reversed-phase HPLC methods for Roxadustat quality control, the presence of the esterified carboxylate fundamentally alters the molecule's polarity [1]. Roxadustat Impurity 2 demonstrates increased hydrophobicity compared to the free acid API, resulting in a delayed elution profile[1]. Utilizing the exact methyl ester standard allows analytical chemists to establish a precise Relative Retention Time (RRT) and confirm baseline resolution (Rs > 1.5) between the API and the unreacted intermediate, a critical parameter for system suitability testing [1].
| Evidence Dimension | Chromatographic Retention Behavior |
| Target Compound Data | Delayed elution (higher retention time) due to esterified, non-ionizable carboxylate |
| Comparator Or Baseline | Roxadustat API (free carboxylic acid, earlier elution) |
| Quantified Difference | Distinct, baseline-resolved RRT mapping |
| Conditions | Reversed-phase HPLC (e.g., C18 column) under standard mobile phase gradients |
Procuring the exact methyl ester standard is mandatory for establishing ICH-compliant system suitability and accurately quantifying residual synthetic intermediates in the final API.
The final stage of Roxadustat synthesis requires the conversion of the methyl ester intermediate into the active free acid via base-mediated hydrolysis (e.g., using LiOH or NaOH) [1]. Procuring high-purity Roxadustat Impurity 2 provides the exact quantitative baseline required to monitor the kinetics and completion of this deprotection step[1]. By tracking the depletion of this specific mass (m/z 366.4) against the formation of the API (m/z 352.3), process chemists can optimize reaction times and prevent batch rejection due to out-of-specification intermediate carryover [1].
| Evidence Dimension | Mass Spectrometric Tracking (m/z) |
| Target Compound Data | m/z 366.4 (Impurity 2 / unreacted intermediate) |
| Comparator Or Baseline | m/z 352.3 (Roxadustat API / fully deprotected product) |
| Quantified Difference | 14 Da mass shift corresponding to methyl group loss |
| Conditions | LC-MS monitoring of base-mediated ester hydrolysis |
Enables precise real-time process analytical technology (PAT) monitoring to ensure complete conversion and maximize API yield.
During formulation development and stability testing, Roxadustat can undergo unintended esterification if exposed to methanolic excipients or solvents under acidic conditions[1]. Roxadustat Impurity 2 serves as the definitive reference standard for identifying and quantifying this specific degradation pathway [1]. Unlike generic degradation mixtures, the purified standard allows for the precise determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the methyl ester degradant, ensuring accurate shelf-life assessments [1].
| Evidence Dimension | Degradant Quantitation (LOQ) |
| Target Compound Data | Precise LOQ determination for the specific methyl ester degradant |
| Comparator Or Baseline | Crude forced-degradation mixtures (unquantifiable baseline) |
| Quantified Difference | Allows absolute quantitation vs. relative area percent |
| Conditions | Stability-indicating HPLC assays following methanolic/acidic stress |
Essential for regulatory submissions to prove that solvent-induced degradation remains within acceptable safety thresholds over the product's shelf life.
Utilized as a primary reference standard to validate HPLC/LC-MS methods, establish Relative Retention Times (RRT), and quantify unreacted intermediates in commercial Roxadustat batches to meet ICH Q3A guidelines [2].
Procured to calibrate in-process controls (IPC) that monitor the efficiency of the final base-mediated hydrolysis step during API manufacturing, ensuring complete conversion of the methyl ester to the free acid [1].
Employed as a definitive reference marker to track solvent-induced esterification during long-term and accelerated stability testing of Roxadustat formulations, enabling accurate shelf-life determinations [2].